Bis(diisopropoxythiophosphinoyl) trisulphide
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Overview
Description
Bis(diisopropoxythiophosphinoyl) trisulphide is a chemical compound with the molecular formula C12H28O4P2S5 It is known for its unique structure, which includes two diisopropoxythiophosphinoyl groups connected by a trisulphide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(diisopropoxythiophosphinoyl) trisulphide typically involves the reaction of diisopropoxythiophosphinoyl chloride with a suitable trisulphide precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(diisopropoxythiophosphinoyl) trisulphide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The diisopropoxythiophosphinoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides.
Scientific Research Applications
Bis(diisopropoxythiophosphinoyl) trisulphide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which bis(diisopropoxythiophosphinoyl) trisulphide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s trisulphide linkage can undergo redox reactions, which may play a role in its biological activity. Additionally, the diisopropoxythiophosphinoyl groups can interact with cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(diphosphine) rhenium (V) dioxo complexes: These compounds share some structural similarities and are studied for their antimicrobial activity.
Bisphosphonates: These compounds are known for their use in treating bone diseases and have similar phosphorus-containing groups.
Uniqueness
Bis(diisopropoxythiophosphinoyl) trisulphide is unique due to its specific combination of diisopropoxythiophosphinoyl groups and trisulphide linkage, which imparts distinct chemical and biological properties
Properties
CAS No. |
7464-03-1 |
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Molecular Formula |
C12H28O4P2S5 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
[di(propan-2-yloxy)phosphinothioyltrisulfanyl]-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H28O4P2S5/c1-9(2)13-17(19,14-10(3)4)21-23-22-18(20,15-11(5)6)16-12(7)8/h9-12H,1-8H3 |
InChI Key |
OJMINUQWQVCAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)SSSP(=S)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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